molecular formula C22H25N7O B10982696 N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10982696
M. Wt: 403.5 g/mol
InChI Key: SGMYMCGPTRPPRV-UHFFFAOYSA-N
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Description

N-{1-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-1H-13-BENZODIAZOL-5-YL}-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodiazole ring, a pyridine ring, and a pyrazole ring, all connected through a dimethylaminopropyl group. The presence of these functional groups makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-1H-13-BENZODIAZOL-5-YL}-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and minimize waste. Additionally, purification methods such as chromatography and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-1H-13-BENZODIAZOL-5-YL}-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{1-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-1H-13-BENZODIAZOL-5-YL}-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-{1-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-1H-13-BENZODIAZOL-5-YL}-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[3-(DIMETHYLAMINO)PROPYL]-2-METHYL-1H-13-BENZODIAZOL-5-YL}-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C22H25N7O

Molecular Weight

403.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H25N7O/c1-15-24-19-12-17(7-8-21(19)29(15)11-5-10-28(2)3)25-22(30)20-13-18(26-27-20)16-6-4-9-23-14-16/h4,6-9,12-14H,5,10-11H2,1-3H3,(H,25,30)(H,26,27)

InChI Key

SGMYMCGPTRPPRV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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